molecular formula C16H22N4O3 B5555329 N-((3S*,4R*)-1-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-4-isopropyl-3-pyrrolidinyl)acetamide

N-((3S*,4R*)-1-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-4-isopropyl-3-pyrrolidinyl)acetamide

Cat. No. B5555329
M. Wt: 318.37 g/mol
InChI Key: GAAWLIXUCSQNFQ-QWHCGFSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((3S*,4R*)-1-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-4-isopropyl-3-pyrrolidinyl)acetamide is a useful research compound. Its molecular formula is C16H22N4O3 and its molecular weight is 318.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.16919058 g/mol and the complexity rating of the compound is 420. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carcinogenicity Studies

Research on compounds structurally related to the query compound, specifically those containing 5-nitrofurans and 1,2,4-oxadiazole moieties, has been conducted to investigate their carcinogenicity. Studies have shown that certain derivatives can induce a variety of tumors in animal models, highlighting the importance of evaluating the safety profiles of these compounds in the development of new therapeutic agents (Cohen et al., 1975).

Synthetic Utility

The 1,2,4-oxadiazole moiety, a common feature in the query compound, has been utilized as a versatile synthon in organic synthesis, demonstrating stability under various reaction conditions and offering a pathway to diverse synthetic targets. This functionality supports the development of novel compounds with potential application in various domains, including pharmaceuticals and materials science (Moormann et al., 2004).

Antimicrobial and Corrosion Inhibition

Derivatives incorporating 1,2,4-oxadiazole and related heterocycles have shown antimicrobial properties against a range of pathogens, underscoring their potential in the development of new antibiotics. Additionally, these compounds have been evaluated as corrosion inhibitors, suggesting applications in materials protection and extending the lifespan of metal-based structures (Yıldırım & Çetin, 2008).

Antituberculosis Activity

Compounds related to the query molecule have been synthesized and tested against Mycobacterium tuberculosis, offering insights into the design of new antituberculosis agents. This research indicates the potential of utilizing specific structural motifs for targeting bacterial infections (Mir, Siddiqui, & Comrie, 1991).

properties

IUPAC Name

N-[(3S,4R)-1-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-propan-2-ylpyrrolidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-10(2)12-7-20(8-13(12)17-11(3)21)9-15-18-16(19-23-15)14-5-4-6-22-14/h4-6,10,12-13H,7-9H2,1-3H3,(H,17,21)/t12-,13+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAWLIXUCSQNFQ-QWHCGFSZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1NC(=O)C)CC2=NC(=NO2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CN(C[C@H]1NC(=O)C)CC2=NC(=NO2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.